N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide
Brand Name: Vulcanchem
CAS No.: 898414-30-7
VCID: VC6757730
InChI: InChI=1S/C23H20N2O4S2/c1-15-6-9-17(10-7-15)31(28,29)13-12-22(27)24-16-8-11-20(26)18(14-16)23-25-19-4-2-3-5-21(19)30-23/h2-11,14,26H,12-13H2,1H3,(H,24,27)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Molecular Formula: C23H20N2O4S2
Molecular Weight: 452.54

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide

CAS No.: 898414-30-7

Cat. No.: VC6757730

Molecular Formula: C23H20N2O4S2

Molecular Weight: 452.54

* For research use only. Not for human or veterinary use.

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide - 898414-30-7

Specification

CAS No. 898414-30-7
Molecular Formula C23H20N2O4S2
Molecular Weight 452.54
IUPAC Name N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonylpropanamide
Standard InChI InChI=1S/C23H20N2O4S2/c1-15-6-9-17(10-7-15)31(28,29)13-12-22(27)24-16-8-11-20(26)18(14-16)23-25-19-4-2-3-5-21(19)30-23/h2-11,14,26H,12-13H2,1H3,(H,24,27)
Standard InChI Key JXSHTOVOUIWBCZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3

Introduction

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide is a synthetic organic compound that integrates a benzo[d]thiazole moiety, a hydroxyphenyl group, and a tosylpropanamide framework. This molecular architecture suggests potential applications in medicinal chemistry, particularly in drug discovery for diseases requiring enzyme inhibition or antimicrobial activity.

Structural Features

The compound's structure includes:

  • Benzo[d]thiazole Core: Known for its bioactivity, this heterocyclic unit is often associated with anticancer, antimicrobial, and enzyme-inhibitory properties.

  • Hydroxyphenyl Group: The hydroxyl substitution on the phenyl ring contributes to hydrogen bonding and electronic interactions, enhancing biological activity.

  • Tosylpropanamide Group: This sulfonamide derivative provides stability and lipophilicity, aiding in membrane permeability of the molecule.

Synthesis Pathways

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide typically involves:

  • Formation of the Benzo[d]thiazole Unit: Starting from o-aminothiophenol and an appropriate aldehyde under acidic conditions.

  • Coupling with Hydroxyphenyl Derivatives: Utilizing electrophilic substitution reactions to introduce the hydroxyphenyl group.

  • Tosylation and Amidation: Tosyl chloride is reacted with a propanamide precursor to achieve the tosylpropanamide moiety.

Biological Significance

The compound's structural features suggest multiple pharmacological potentials:

  • Enzyme Inhibition: The benzo[d]thiazole unit is known to interact with enzymes like acetylcholinesterase (AChE), making it relevant for neurodegenerative diseases such as Alzheimer's disease .

  • Antimicrobial Activity: Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial cell walls .

  • Anti-inflammatory Potential: The hydroxyphenyl group may contribute to cyclooxygenase (COX) inhibition, reducing inflammation .

Research Findings

Recent studies on structurally related compounds provide insights into the possible activities of this molecule:

  • Molecular Docking Studies: Computational simulations suggest strong binding affinities of benzo[d]thiazole derivatives with various biological targets, including enzymes involved in inflammation and cancer .

  • In Vitro Assays: Compounds with similar frameworks have demonstrated IC50 values in the micromolar range for enzyme inhibition and antimicrobial activities .

Challenges and Future Directions

  • Optimization of Activity: Further modifications to enhance selectivity and potency are needed.

  • Pharmacokinetics and Toxicity Studies: Detailed ADME (Absorption, Distribution, Metabolism, Excretion) profiling is essential for clinical translation.

  • Broader Applications: Exploration into anticancer or antiviral properties could be promising given the compound's structural versatility.

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